tert-butyl 3-chloro-2-hydroxypropylcarbaMate
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Overview
Description
tert-Butyl 3-chloro-2-hydroxypropylcarbamate is a chemical compound with the molecular formula C8H16ClNO3. It is commonly used in organic synthesis, particularly as a protecting group for amines. This compound is characterized by its tert-butyl group, a chloro substituent, and a hydroxypropylcarbamate moiety, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-chloro-2-hydroxypropylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with 3-chloro-2-hydroxypropylamine under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-chloro-2-hydroxypropylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to a methylene group under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new carbamate derivative, while oxidation can produce a carbonyl-containing compound .
Scientific Research Applications
tert-Butyl 3-chloro-2-hydroxypropylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl 3-chloro-2-hydroxypropylcarbamate primarily involves its role as a protecting group. It forms stable carbamate linkages with amines, protecting them from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine . This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S)-3-chloro-2-hydroxypropylcarbamate
- tert-Butyl ®-(3-chloro-2-hydroxypropyl)carbamate
Uniqueness
tert-Butyl 3-chloro-2-hydroxypropylcarbamate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. Compared to other similar compounds, it offers distinct advantages in terms of ease of synthesis, versatility in chemical reactions, and effectiveness as a protecting group .
Properties
IUPAC Name |
tert-butyl N-(3-chloro-2-hydroxypropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5H2,1-3H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCERVHZUVNOSNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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